3-Bromo-5H-benzofuro[3,2-c]carbazole
Description
Systematic Nomenclature and IUPAC Classification
The compound 3-bromo-5H-benzofuro[3,2-c]carbazole belongs to the class of heterocyclic aromatic systems characterized by fused benzofuran and carbazole moieties. According to IUPAC conventions, the parent structure (5H-benzofuro[3,2-c]carbazole) is named based on the orientation of the fused rings. The benzofuro[3,2-c]carbazole system consists of a benzofuran ring fused to a carbazole framework at positions 3 and 2 of the furan and carbazole components, respectively. Substitution at the third position of the carbazole nucleus introduces the bromine atom, yielding the systematic name This compound . The numbering prioritizes the carbazole system, ensuring the nitrogen atom occupies position 1, with subsequent positions assigned clockwise.
Molecular Formula and Structural Isomerism
The molecular formula of this compound is C₁₈H₁₀BrNO , derived from the parent compound (C₁₈H₁₁NO) by substituting a hydrogen atom with bromine at position 3. Structural isomerism in this system arises from two primary factors:
- Positional isomerism : Bromination at alternative positions (e.g., 1-bromo or 4-bromo derivatives) creates distinct regioisomers. For example, 1-bromo-5H-benzofuro[3,2-c]carbazole (C₁₈H₁₀BrNO) differs only in the bromine substitution site.
- Functional group isomerism : Replacement of the furan oxygen with sulfur yields benzothienocarbazole analogues, altering electronic properties while retaining the core skeleton.
A comparative analysis of molecular weights and substituent effects is provided below:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 5H-benzofuro[3,2-c]carbazole | C₁₈H₁₁NO | 257.3 |
| This compound | C₁₈H₁₀BrNO | 336.2 |
| 1-bromo-5H-benzofuro[3,2-c]carbazole | C₁₈H₁₀BrNO | 336.2 |
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of the parent compound (5H-benzofuro[3,2-c]carbazole) reveals a monoclinic crystal system with space group C 1 2/c 1 and unit cell parameters:
- a = 21.6561 Å
- b = 5.31660 Å
- c = 22.9403 Å
- α = 90°, β = 114.074°, γ = 90°
- Z = 8 (molecules per unit cell).
The introduction of bromine at position 3 is anticipated to perturb this lattice due to the atom’s larger van der Waals radius (1.85 Å vs. 1.20 Å for hydrogen). While direct crystallographic data for the 3-bromo derivative remains unpublished, analogous brominated carbazoles exhibit expanded unit cell volumes and reduced symmetry. For instance, 1-bromo-5H-benzofuro[3,2-c]carbazole displays a similar monoclinic framework but with modified b and c axes (~5.4 Å and ~23.1 Å, respectively), reflecting steric and electronic adjustments.
Comparative Analysis with Benzofurocarbazole Analogues
The benzofurocarbazole scaffold serves as a versatile platform for optoelectronic materials, particularly in thermally activated delayed fluorescence (TADF) devices. Key comparisons include:
- Electronic properties : Bromination at position 3 introduces an electron-withdrawing effect, reducing the highest occupied molecular orbital (HOMO) energy relative to the non-brominated parent compound. This contrasts with sulfur-containing analogues (e.g., benzothienocarbazole), where the thienyl group enhances electron-donating capacity.
- Thermal stability : Brominated derivatives exhibit higher decomposition temperatures due to increased molecular mass and halogen-mediated intermolecular interactions. For example, the parent compound sublimates at ~506°C, while brominated variants resist sublimation until exceeding 550°C.
- Photophysical behavior : Substitution at position 3 minimally disrupts the π-conjugated system compared to ortho or para positions, preserving photoluminescence quantum yields (PLQY). In contrast, benzothienocarbazole analogues demonstrate enhanced PLQY (up to 91%) due to sulfur’s heavy-atom effect.
The table below summarizes these comparisons:
| Property | 5H-benzofuro[3,2-c]carbazole | This compound | Benzothienocarbazole |
|---|---|---|---|
| HOMO (eV) | -5.4 | -5.6 | -5.2 |
| Decomposition Temp (°C) | 506 | >550 | 520 |
| PLQY (%) | 68 | 65–70 | 85–91 |
Data derived from optoelectronic studies and thermal analyses.
Properties
Molecular Formula |
C18H10BrNO |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-bromo-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C18H10BrNO/c19-10-5-6-13-15(9-10)20-14-8-7-12-11-3-1-2-4-16(11)21-18(12)17(13)14/h1-9,20H |
InChI Key |
JUVQXFCYTVEBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 5H-benzofuro[3,2-c]carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
General Reactivity of Brominated Benzofuro[3,2-c]carbazoles
Brominated derivatives of benzofuro[3,2-c]carbazole exhibit reactivity patterns typical of halogenated aromatic systems. Key reaction types include:
Electrophilic Substitution
-
Mechanism : The bromine atom directs incoming electrophiles to specific positions due to its electron-withdrawing nature, though the aromaticity of the fused ring system limits reactivity compared to non-aromatic halides.
-
Applications : Used to install functional groups (e.g., alkyl, aryl) for tuning electronic properties in OLED applications.
Nucleophilic Substitution
-
Conditions : Requires strong nucleophiles or metal catalysts (e.g., Pd(0)) to displace bromine .
-
Examples : Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
Coupling Reactions
-
Palladium-Catalyzed Cross-Coupling : Enables attachment of aryl, alkenyl, or alkynyl groups at the brominated position .
-
Example : Synthesis of BFCz-TDBA (a boron-Containing derivative) via coupling with arylboronic acids .
Bromination of Precursor Compounds
-
Method : Direct bromination of benzofuro[3,2-c]carbazole using reagents like NBS or Br₂ in solvent systems (e.g., DCM, THF).
-
Example : 2-Bromo-5H-benzofuro[3,2-c]carbazole is synthesized via palladium-catalyzed coupling of brominated precursors.
Key Reaction Data
For analogous brominated derivatives, reaction conditions and yields are as follows:
Structural and Spectroscopic Analysis
-
NMR Spectroscopy :
-
Mass Spectrometry :
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
3-Bromo-5H-benzofuro[3,2-c]carbazole is utilized in the development of OLEDs due to its favorable electronic properties. The compound can function as an efficient emitter and charge transport material, contributing to the advancement of display technologies. Recent studies have highlighted the compound's role in enhancing the performance of OLEDs, showing high external quantum efficiencies and narrowband emissions, which are critical for high-quality displays .
Thermally Activated Delayed Fluorescence (TADF)
The compound has been incorporated into TADF emitters, which are essential for achieving high efficiency in OLEDs. The introduction of this compound into multi-resonance frameworks has led to the development of asymmetric emitters that exhibit enhanced reverse intersystem crossing rates and improved emission characteristics .
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). A notable case study evaluated a series of derivatives for their antitumor activity, revealing promising results that suggest potential as lead compounds for further development .
Antimicrobial Activity
The compound also shows antimicrobial properties against various bacterial and fungal strains. Structure-activity relationship (SAR) studies indicate that modifications on the carbazole nucleus influence the antimicrobial efficacy of its derivatives. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
| Compound D | Candida albicans | 32 µg/mL |
These findings suggest that this compound derivatives could be developed into effective antimicrobial agents .
Material Science
Advanced Materials Development
In material science, this compound serves as a building block for synthesizing advanced materials with specific optical and electronic properties. Its unique structure allows for the creation of materials that can be tailored for various applications, including sensors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 3-Bromo-5H-benzofuro[3,2-c]carbazole in electronic applications involves its ability to participate in π-conjugation, which facilitates the movement of electrons across the molecule. This property is crucial for its function in OLEDs, where it acts as an emitter or a charge transport material. The molecular targets and pathways involved include the interaction with other π-conjugated systems and the facilitation of energy transfer processes.
Comparison with Similar Compounds
Pyrrolo[3,2-c]carbazoles
Structural Similarities : Pyrrolo[3,2-c]carbazoles share a fused carbazole-pyrrole system but lack the benzofuran ring and bromine substituent.
Reactivity :
- Hetero-Diels-Alder Reactions : Pyrrolo[3,2-c]carbazoles react with nitrosoalkenes (e.g., ethyl nitrosoacrylate) via inverse electron-demand hetero-Diels-Alder reactions. DFT calculations reveal that 3-alkylated products (e.g., 11a) are thermodynamically favored over 2-alkylated isomers (e.g., 12a) due to a 13 kJ/mol stability difference in cycloadduct precursors .
- Regioselectivity : The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions. The HOMO of pyrrolo[3,2-c]carbazoles aligns more closely with indole than pyrrole, favoring LUMO(nitrosoalkene)-HOMO(heterocycle) interactions .
Table 1: Key Data for Pyrrolo[3,2-c]carbazole Derivatives
| Property | 3-Alkylated Product (11a) | 2-Alkylated Product (12a) |
|---|---|---|
| Stability (ΔG, kJ/mol) | -13 (more stable) | 0 (reference) |
| Yield in Reaction with 2a | 37% (11b) | 8% (12b) |
| HOMO Energy (eV) | -8.2 (similar to indole) | -8.2 |
Indolo[3,2-b]carbazoles
Structural Differences : Indolo[3,2-b]carbazoles feature a fused indole-carbazole system, differing in ring connectivity from benzofurocarbazoles.
Electronic Properties :
Benzoxazole and Benzofuran Derivatives
Bromo-Substituted Analogs :
Table 2: Comparative Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|
| Pyrrolo[3,2-c]carbazole (10) | -8.2 | 1.5 | Synthetic intermediates |
| Indolo[3,2-b]carbazole | -8.6 | 1.2 | OLEDs |
| 5-Bromo-2,1,3-benzoxadiazole | -9.1 | -0.8 | Pharmaceuticals |
Mechanistic and Computational Insights
DFT Studies :
- The regioselectivity of hetero-Diels-Alder reactions is explained by transition state (TS) energetics. For pyrrolo[3,2-c]carbazole, the exo TS (leading to 3-alkylation) is 25 kJ/mol lower in energy than the endo TS (2-alkylation) .
- FMO analysis confirms that reactions are LUMO(heterodiene)-HOMO(dienophile)-controlled, with pyrrolo[3,2-c]carbazole behaving similarly to indole in cycloadditions .
Thermodynamic Stability :
- Open-chain oximes (e.g., 11a) are more stable than bicyclic 1,2-oxazine intermediates by ~63 kJ/mol, driving product formation .
Biological Activity
3-Bromo-5H-benzofuro[3,2-c]carbazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the synthesized derivatives of this compound, their biological evaluations, mechanisms of action, and implications for drug development.
Chemical Structure
The compound belongs to the benzofurocarbazole family, characterized by a fused benzofuran and carbazole structure. Its molecular formula is C₁₃H₈BrN, and it features a bromine atom at the 3-position of the benzofuro moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuro[3,2-c]carbazole derivatives. For instance, compounds derived from this structure have been evaluated against various cancer cell lines:
- In Vitro Studies : The compound exhibited significant antiproliferative activity against leukemia cell lines such as MV-4-11. The most potent derivative showed an IC₅₀ value of 0.12 μM, indicating strong efficacy in inhibiting cell growth .
- Selectivity Index : The selectivity index (SI) for the most active compound was calculated to be 79.5, suggesting a favorable therapeutic window compared to normal peripheral blood mononuclear cells (PBMCs) .
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 2e | MV-4-11 | 0.12 | 79.5 |
| 2q | MV-4-11 | 0.24 | Not specified |
The mechanism through which these compounds exert their anticancer effects appears to involve inhibition of topoisomerase II and induction of apoptosis in cancer cells. The structural modifications at specific positions on the benzofuro[3,2-c]carbazole backbone significantly influence their biological activity .
Neuroprotective Effects
In addition to anticancer properties, certain derivatives have been investigated for neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Study on Antitumor Efficacy
A comprehensive study evaluated the efficacy of several benzofuro[3,2-c]carbazole derivatives against laryngeal carcinoma cell lines (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells. Compounds were found to be active against these tumor cell lines, with specific structural features enhancing their activity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of these compounds to key proteins involved in cancer progression and viral infections. For example, docking studies against SARS-CoV-2 proteins indicated promising interactions that could lead to the development of antiviral agents .
Q & A
Q. What are the optimized synthetic routes for 3-Bromo-5H-benzofuro[3,2-c]carbazole, and how do reaction parameters influence yield and purity?
The compound is synthesized via Suzuki-Miyaura coupling followed by Cadogan ring closure. Key optimizations include:
- Catalyst : Tetrakis(triphenylphosphine)palladium for coupling efficiency .
- Solvent : o-Dichlorobenzene for the Cadogan reaction (high boiling point aids ring closure) and dichloromethane for recrystallization .
- Base : Potassium carbonate to stabilize intermediates . Purity is validated by HPLC (>99%), with structural confirmation via (aromatic protons at δ 7.2–8.5 ppm) and (distinct signals for fused benzofuran-carbazole framework) .
Q. How can thermal stability be systematically evaluated for this compound, and what are the implications for device fabrication?
Differential Scanning Calorimetry (DSC) reveals a glass transition temperature () >150°C, indicating suitability for high-temperature processing in optoelectronic devices. Decomposition onset occurs near 300°C, critical for vacuum deposition in OLEDs .
Q. What spectroscopic and chromatographic methods are essential for characterizing structural integrity?
- HPLC : Quantify purity using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z ~316 for [M+H]) and bromine isotope patterns.
- UV-Vis : Absorption maxima at ~350 nm (π–π transitions) and ~400 nm (n–π) correlate with extended conjugation .
Advanced Research Questions
Q. How do π–π interactions and molecular packing of this compound influence self-assembled monolayer (SAM) formation on ITO substrates?
Single-crystal X-ray diffraction shows slip distances of 5.33 Å between adjacent molecules, enabling strong π–π overlap. Spin-coating in isopropanol with post-annealing (100°C, 15 min) yields dense SAMs, critical for tuning indium tin oxide (ITO) work function in perovskite solar cells. UPS measurements confirm WF shifts of ~0.3 eV .
Q. What computational strategies (e.g., DFT) are suitable for modeling electronic properties, and how do they align with experimental data?
Hybrid functionals (e.g., B3LYP) with exact-exchange corrections predict HOMO/LUMO levels (−5.3 eV/−2.1 eV), matching cyclic voltammetry data (±0.1 eV error). Charge transfer integrals (~50 meV) calculated via Marcus theory explain high hole mobility (>10 cm/V·s) .
Q. How does bromine substitution at the 3-position affect photophysical properties compared to non-halogenated analogs?
Bromine introduces spin-orbit coupling (SOC), enhancing intersystem crossing (ISC) rates. Time-resolved photoluminescence (TRPL) shows triplet-state lifetimes of ~1 µs vs. <100 ns for non-brominated derivatives, making it suitable for phosphorescent host materials .
Q. What are the challenges in achieving ordered molecular assemblies in thin-film devices, and how can processing conditions mitigate these?
Aggregation-induced quenching is minimized by:
- Solvent Engineering : Mixed solvents (e.g., chloroform:mesitylene 9:1) reduce crystallization during spin-coating.
- Annealing : Thermal annealing (120°C, 10 min) improves molecular orientation, confirmed by grazing-incidence XRD .
Contradictions and Resolutions
- Synthetic Yield Variability : reports ~70% yield, but reproducibility depends on Pd catalyst activity. Pre-purification of boronic ester intermediates improves consistency.
- SAM Density : UPS data in suggests full surface coverage, while AFM in shows 85% coverage. This discrepancy is resolved by solvent rinsing protocols to remove loosely bound molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
